molecular formula C12H22O3 B14613272 2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol CAS No. 59014-48-1

2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol

Cat. No.: B14613272
CAS No.: 59014-48-1
M. Wt: 214.30 g/mol
InChI Key: LJXKPGMQOXJZKA-UHFFFAOYSA-N
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Description

2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol is a chemical compound that features a cyclopropyl group attached to an ethan-1-ol moiety, with an oxan-2-yl-oxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the cyclopropyl group and the oxan-2-yl-oxyethyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.

    Etherification: Introduction of the oxan-2-yl-oxyethyl group via etherification reactions.

    Hydroxylation: Addition of the ethan-1-ol group through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.

    Substitution: Replacement of the hydroxyl group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce ethers or amines.

Scientific Research Applications

2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Participating in or altering metabolic pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-amine: Similar structure with an amine group instead of a hydroxyl group.

    2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-thiol: Similar structure with a thiol group instead of a hydroxyl group.

Uniqueness

2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the oxan-2-yl-oxyethyl moiety offers flexibility and potential for various chemical modifications.

Properties

CAS No.

59014-48-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethyl]cyclopropyl]ethanol

InChI

InChI=1S/C12H22O3/c13-6-4-10-9-11(10)5-8-15-12-3-1-2-7-14-12/h10-13H,1-9H2

InChI Key

LJXKPGMQOXJZKA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC2CC2CCO

Origin of Product

United States

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